synthesis of 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole
synthesis of 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole
An In-depth Technical Guide to the Proposed Synthesis of 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole
Abstract
This technical guide outlines a proposed, multi-step synthetic pathway for the novel heterocyclic compound, 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole. Given the absence of a published synthetic route for this specific molecule, this document leverages established principles of organic chemistry and analogous transformations from peer-reviewed literature to construct a robust and logical synthetic strategy. The guide is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive framework that encompasses retrosynthetic analysis, detailed experimental protocols, mechanistic insights, and safety considerations. Each stage of the proposed synthesis is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The target molecule, 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole (CAS 2230875-11-1)[1], represents a highly functionalized heterocyclic system. The unique arrangement of four different halogen atoms on a benzisothiazole core suggests its potential utility as a versatile building block in the development of novel agrochemicals or pharmaceutical agents. The high degree of halogenation can significantly influence molecular properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.
This guide proposes a linear three-stage synthesis designed for clarity and efficiency, commencing from a commercially available aniline precursor. The core logic is as follows:
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Stage 1: Synthesis of the Key Precursor: Construction of the highly substituted 2,4-dichloro-6-fluoroaniline core.
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Stage 2: Formation of the Benzisothiazole Heterocycle: Conversion of the aniline into a 2-aminothiophenol equivalent and subsequent intramolecular cyclization to form the 3,5-dichloro-7-fluorobenzo[c]isothiazole ring system.
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Stage 3: Regioselective Bromination: Introduction of the final bromine atom at the C-6 position via electrophilic aromatic substitution.
This strategy prioritizes the use of well-understood reactions and commercially available reagents to maximize the probability of success.
Retrosynthetic Analysis
A retrosynthetic approach is essential for logically deconstructing the target molecule into simpler, more accessible starting materials. The analysis reveals a clear path for the forward synthesis.
Caption: Retrosynthetic pathway for the target compound.
Stage 1: Synthesis of the Key Precursor: 2,4-Dichloro-6-fluoroaniline
Rationale: The synthesis begins with the construction of 2,4-dichloro-6-fluoroaniline. This precursor contains the correct substitution pattern on the benzene ring, except for the functionalities required for the isothiazole ring formation and the final bromination. A plausible route involves the sequential, regioselective chlorination of 2-fluoroaniline. The directing effects of the amino group (ortho-, para-directing) and the fluorine atom (ortho-, para-directing) must be carefully managed.
Experimental Protocol:
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Step 1.1: Monochlorination of 2-Fluoroaniline
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Dissolve 2-fluoroaniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
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Cool the reaction mixture to 0-5 °C in an ice bath.
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Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C. The use of NCS provides a milder and more selective chlorination compared to chlorine gas.[2]
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Allow the reaction to stir at room temperature for 12-16 hours, monitoring progress by TLC or GC-MS.
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Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product via column chromatography on silica gel to isolate 4-chloro-2-fluoroaniline and 2-chloro-6-fluoroaniline. The 4-chloro isomer is typically the major product.
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Step 1.2: Dichlorination of 4-chloro-2-fluoroaniline
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Dissolve the purified 4-chloro-2-fluoroaniline (1.0 eq) from the previous step in DMF.
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Cool the solution to 0-5 °C.
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Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise. The existing substituents will direct the second chlorine atom to the C-6 position.
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Stir the reaction at 60 °C for 8-12 hours until the starting material is consumed (monitored by TLC/GC-MS).[2]
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Work up the reaction as described in Step 1.1.
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Purify the residue by column chromatography or recrystallization to yield the final precursor, 2,4-dichloro-6-fluoroaniline.
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Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with known values or expected chemical shifts.
Stage 2: Formation of the Benzisothiazole Ring
Rationale: This stage involves the conversion of the aniline precursor into the benzisothiazole heterocyclic system. A reliable method for this transformation is the cyclization of a 2-aminothiophenol derivative. This can be achieved via a two-step process: introduction of a sulfur functionality ortho to the amino group, followed by oxidative cyclization. The Herz reaction is a classic method for converting anilines into 1,2,3-benzodithiazolium salts, which can then be converted to the desired benzisothiazole.
Experimental Protocol:
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Step 2.1: Synthesis of the Herz Salt Intermediate
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Caution: This reaction should be performed in a well-ventilated fume hood as toxic gases may be evolved.
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Add 2,4-dichloro-6-fluoroaniline (1.0 eq) to a solution of disulfur dichloride (S₂Cl₂) (3.0 eq) in an inert solvent like toluene at room temperature.
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Heat the mixture to 60-70 °C and stir for 4-6 hours. The reaction progress can be monitored by the precipitation of the intermediate Herz salt.
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Cool the reaction mixture and filter the precipitated solid. Wash the solid with cold toluene to remove unreacted S₂Cl₂.
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Dry the resulting 5,7-dichloro-4-fluoro-1,2,3-benzodithiazol-2-ium chloride (Herz salt) under vacuum.
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Step 2.2: Conversion to 3,5-dichloro-7-fluorobenzo[c]isothiazole
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The direct conversion of the Herz salt to the benzo[c]isothiazole is not standard. A more common route is conversion to a 2-aminothiophenol and then cyclization. However, for simplicity, a direct (though less documented) approach might be attempted, or a more robust two-step conversion is recommended.
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Recommended Route (via 2-aminothiophenol): a. Suspend the Herz salt in a mixture of aqueous sodium hydroxide and sodium sulfide. b. Heat the mixture to reflux for 2-4 hours to reductively cleave the dithiazole ring, yielding the sodium salt of 2-amino-3,5-dichloro-6-fluorothiophenol. c. Acidify the cooled solution carefully with HCl to precipitate the 2-aminothiophenol derivative. d. Isolate the unstable thiophenol by filtration and immediately proceed to the next step.
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Cyclization Step: a. Dissolve the crude 2-aminothiophenol derivative in a suitable solvent (e.g., ethanol or DMF). b. An oxidative cyclization is required. This can often be achieved by bubbling air through the solution or by adding a mild oxidant like iodine (I₂) or hydrogen peroxide (H₂O₂).[3][4] c. Stir the reaction at room temperature until TLC analysis indicates the formation of the benzisothiazole product. d. Perform an aqueous workup, extract with an organic solvent, and purify by column chromatography to yield 3,5-dichloro-7-fluorobenzo[c]isothiazole.
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Stage 3: Final Regioselective Bromination
Rationale: The final step is the electrophilic bromination of the benzisothiazole core. The regiochemical outcome is determined by the directing effects of the existing substituents. The isothiazole ring is generally deactivating. The chlorine and fluorine atoms are deactivating but ortho-, para-directing. The only available position is C-6, which is para to the C-3 chlorine and ortho to the C-5 chlorine. N-Bromosuccinimide (NBS) in the presence of an acid catalyst is an excellent choice for this transformation, as it offers high selectivity and milder conditions than elemental bromine.[5]
Caption: Final bromination step workflow.
Experimental Protocol:
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Dissolve 3,5-dichloro-7-fluorobenzo[c]isothiazole (1.0 eq) in a suitable solvent, such as acetonitrile or concentrated sulfuric acid, at 0 °C. The choice of solvent can significantly impact reactivity and selectivity.[5]
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Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) in one portion.
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If using an organic solvent, add a catalytic amount of a strong acid like sulfuric acid or trifluoroacetic acid to activate the NBS.
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Stir the mixture at 0 °C to room temperature for 8-24 hours. Monitor the reaction progress closely using TLC or LC-MS.
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Once the reaction is complete, carefully quench the mixture by pouring it into a beaker of ice-water.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with aqueous sodium thiosulfate solution (to remove any residual bromine), followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product, 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole.
Final Product Characterization: The structure of the final compound must be unequivocally confirmed using a suite of analytical techniques, including high-resolution mass spectrometry (HRMS) to confirm the elemental composition, ¹H NMR to observe the disappearance of the C-6 proton signal, and ¹³C NMR and ¹⁹F NMR to confirm the carbon and fluorine environments.
Summary of Proposed Synthesis
The following table summarizes the key transformations, reagents, and conditions for the proposed synthetic route.
| Stage | Reaction | Key Reagents & Conditions | Expected Product |
| 1 | Dichlorination | 2-Fluoroaniline, N-Chlorosuccinimide (NCS), DMF | 2,4-Dichloro-6-fluoroaniline |
| 2 | Benzisothiazole Formation | Disulfur dichloride (S₂Cl₂), followed by reductive cleavage and oxidative cyclization | 3,5-Dichloro-7-fluorobenzo[c]isothiazole |
| 3 | Regioselective Bromination | N-Bromosuccinimide (NBS), H₂SO₄ (cat.), Acetonitrile | 6-Bromo-3,5-dichloro-7-fluorobenzo[c]isothiazole |
Safety and Handling
This synthesis involves several hazardous materials requiring strict adherence to safety protocols.
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Halogenating Agents (NCS, NBS, S₂Cl₂): These are corrosive and potent oxidizers. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
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Strong Acids (H₂SO₄, HCl): Highly corrosive. Use with extreme caution and appropriate PPE. Ensure access to an emergency shower and eyewash station.
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Solvents (DMF, Toluene): Handle in a well-ventilated area. DMF is a reproductive toxin.
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Disulfur Dichloride (S₂Cl₂): Reacts violently with water and releases toxic gases. Must be handled under anhydrous conditions in a fume hood.
All reactions should be conducted by trained personnel familiar with the risks associated with each reagent and transformation.
References
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Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. PubMed. [Link]
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Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent. Chem Rev Lett. [Link]
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Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles. RSC Publishing. [Link]
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Electrophilic subsitution in 2,1-benzisothiazoles. Journal of the Chemical Society C. [Link]
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Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][6]Thiazin-4-One Derivatives. MDPI. [Link]
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An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate. [Link]
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Benzothiazole synthesis. Organic Chemistry Portal. [Link]
- Method for producing 1,2-benzisothiazol-3-ones.
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Org. 2189. RSC Publishing. [Link]
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]
- Preparation process of 2-chloro-6-fluoroaniline.
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Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]
-
Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]
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